methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride
Description
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride is a bicyclic heteroaromatic compound with a fused pyrrolidine-pyridine core. Its molecular formula is C12H18ClNO, and it has a molecular weight of 227.74 g/mol . The compound is structurally characterized by a methyl ester group at position 2 and a hydrochloride salt, which enhances its solubility in polar solvents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7;/h2-3,10H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDZOHQHITYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNC2)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction proceeds under mild conditions and yields the desired pyrrolopyridine skeleton .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride exhibits promising antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) were notably low for certain pathogens, suggesting its potential as a lead compound in antibiotic development .
Neurological Disorders
This compound has been investigated for its role as an allosteric modulator of muscarinic receptors. In particular, it has shown promise in enhancing cognitive function and memory retention in preclinical models of Alzheimer’s disease. Its mechanism involves modulation of cholinergic signaling pathways, which are critical in memory and learning processes .
Cancer Research
This compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to elucidate its mechanisms and effectiveness across different cancer types .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | <0.03125 | |
| Escherichia coli | 1 | ||
| Neurological | Cognitive Function (Mouse) | N/A | |
| Anticancer | Various Cancer Cell Lines | N/A |
Case Study 1: Antibacterial Efficacy
In a study focusing on the antibacterial properties of this compound, researchers tested its efficacy against a panel of clinically relevant bacteria. The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with MIC values indicating potent antibacterial effects. This positions it as a candidate for further development into therapeutic agents targeting resistant infections.
Case Study 2: Cognitive Enhancement
A systematic investigation into the cognitive effects of this compound was conducted using animal models of Alzheimer’s disease. Results indicated that administration led to improved performance in memory tasks compared to control groups. The findings suggest that this compound may have therapeutic potential for treating cognitive impairments associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its pyrrolo[3,4-b]pyridine scaffold , which differs from analogs in ring fusion positions and substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrrolo-Pyridine Derivatives
Key Observations:
Ring Fusion Position : The [3,4-b] fusion in the target compound contrasts with the [2,3-c] system in Ethyl 9c, altering electronic distribution and steric accessibility .
Substituent Effects : The methyl ester group in the target compound may confer better lipophilicity than carboxylic acids (e.g., 10b) but lower reactivity compared to ethyl esters (e.g., 9c) .
Salt Forms : The hydrochloride salt improves aqueous solubility, unlike neutral analogs like 9c or free acids like 10b .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
*Melting points and solubility for fluorinated analogs are sensitive to synthesis and storage conditions .
Key Insights:
- Solubility : The hydrochloride salt likely enhances bioavailability compared to neutral esters or free acids, a critical factor in drug development .
Biological Activity
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride is a derivative of the pyrrolo[3,4-b]pyridine scaffold, which has garnered attention due to its diverse biological activities. This article provides an overview of the compound’s biological properties, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a bicyclic structure that is characteristic of pyrrolo derivatives, which are known for their ability to interact with various biological targets.
1. Anticancer Activity
Research has indicated that compounds within the pyrrolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. In one study, specific pyrrolo derivatives demonstrated IC50 values in the low micromolar range against breast and ovarian cancer cells, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrrolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Ovarian Cancer | 5.0 |
| Compound B | Breast Cancer | 8.0 |
| Compound C | Non-cancerous Cells | >20 |
2. Antimycobacterial Activity
Pyrrolo derivatives have also been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Certain compounds showed promising results with MIC values below 0.15 µM, indicating strong inhibitory effects against bacterial growth . The mechanism often involves inhibition of key enzymes involved in mycolic acid synthesis.
Table 2: Antimycobacterial Activity
| Compound | MIC (µM) |
|---|---|
| Compound D | <0.15 |
| Compound E | 3.13 |
| Compound F | >160 |
3. Neuroprotective Effects
Studies have reported that some pyrrolo derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
- Substituents on the pyridine ring can enhance solubility and bioavailability.
- Functional groups at specific positions may increase potency against particular biological targets.
Research has shown that modifications leading to increased polar character often improve aqueous solubility while maintaining or enhancing biological activity .
Case Study 1: Antitumor Efficacy
In a controlled study involving various pyrrolo derivatives, one compound was tested for its efficacy against human cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in targeted cancer cells while showing minimal toxicity to normal cells .
Case Study 2: Antimycobacterial Screening
A series of methyl pyrrolo derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis. The most active compound demonstrated a MIC value significantly lower than traditional antibiotics, highlighting its potential as a novel therapeutic agent against tuberculosis .
Q & A
Q. What established synthetic routes are available for methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of related pyrrolo-pyridine derivatives often employs classical heating (e.g., reflux in pyridine at 105°C for 3 hours) or microwave-assisted methods (3-minute irradiation), as demonstrated in analogous heterocyclic systems . Optimizing solvent choice (e.g., pyridine for nucleophilic substitution) and temperature is critical. For example, microwave methods reduce reaction times but may require precise control of dielectric properties. A comparative table for optimization:
| Method | Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Classical Heating | Pyridine, 105°C, 3h | 60-75% | Scalability |
| Microwave | Pyridine, 3 min, 300W | 70-85% | Rapid kinetics |
Yield discrepancies may arise from incomplete cyclization or side reactions; purity should be verified via HPLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : H and C NMR to identify proton environments (e.g., methyl ester at δ 3.8 ppm, aromatic protons in pyrrolo-pyridine core) .
- Mass Spectrometry (HRMS) : Exact mass determination for molecular formula validation (e.g., CHClNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in fused-ring systems .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors released during hydrolysis .
- Waste Disposal : Segregate acidic waste (e.g., hydrochloride byproducts) and neutralize before disposal via certified chemical waste services .
Advanced Research Questions
Q. How can computational chemistry be integrated into designing novel derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking can predict reactivity and bioactivity. For example:
- Reaction Path Search : Use software like GRRM or Gaussian to identify low-energy pathways for ring closure or substituent addition .
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. A workflow:
Generate 3D conformers of derivatives.
Dock into protein active sites (AutoDock Vina).
Rank candidates by binding affinity and synthetic feasibility .
Q. How can researchers resolve contradictions in catalytic activity data across studies?
- Methodological Answer : Contradictions often stem from variations in experimental conditions (e.g., solvent polarity, catalyst loading). Steps to address this:
Meta-Analysis : Compile datasets from literature and identify outliers.
Controlled Replication : Reproduce key studies under standardized conditions (e.g., fixed temperature, inert atmosphere).
Multivariate Analysis : Apply principal component analysis (PCA) to isolate influential variables (e.g., pH, solvent) .
Q. What strategies optimize synthesis scale-up while maintaining purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Crystallization Engineering : Adjust anti-solvent addition rates to control particle size and minimize impurities .
- DoE (Design of Experiments) : Apply fractional factorial design to optimize parameters (temperature, stoichiometry, agitation) with minimal runs .
Q. How can hybrid computational-experimental approaches elucidate reaction mechanisms?
- Methodological Answer : Combine kinetic studies (e.g., variable-temperature NMR) with computational modeling:
Kinetic Isotope Effects (KIE) : Measure to identify rate-determining steps.
Transition State Modeling : Compare calculated activation energies with experimental Arrhenius plots .
Isotopic Labeling : Track C or N in intermediates via LC-MS .
Data Contradiction Analysis
Q. How should researchers analyze conflicting solubility data across studies?
- Methodological Answer : Discrepancies may arise from solvent impurities or measurement techniques (e.g., shake-flask vs. HPLC). Resolve by:
Standardized Protocols : Use USP <1236> guidelines for solubility determination.
Statistical Comparison : Apply Student’s t-test to datasets, ensuring n ≥ 3 replicates .
Solvent Screening : Test solubility in buffered vs. non-buffered systems to account for pH effects .
Tables for Key Data
Table 1 : Comparison of Analytical Techniques for Structural Confirmation
| Technique | Key Peaks/Data Points | Utility |
|---|---|---|
| H NMR | Methyl ester (δ 3.8 ppm), NH (δ 10.2) | Confirms substituent positions |
| HRMS | [M+H] at m/z 228.0521 | Validates molecular formula |
| HPLC | Retention time = 6.2 min (C18) | Assesses purity (>95%) |
Table 2 : DoE Parameters for Synthesis Optimization
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 105°C |
| Solvent Volume | 10–30 mL/g substrate | 20 mL/g |
| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
